molecular formula C15H14FN3OS B10921848 5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide

5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide

Cat. No.: B10921848
M. Wt: 303.4 g/mol
InChI Key: WZXBLTJBUDKGGK-UHFFFAOYSA-N
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Description

5-FLUORO-N~2~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FLUORO-N~2~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Introduction of the propyl group: Alkylation of the benzimidazole core with a propyl halide.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the thiophenecarboxamide: Coupling of the fluorinated benzimidazole with a thiophene carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thiophene rings.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorine or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-FLUORO-N~2~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-THIOPHENECARBOXAMIDE would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of DNA synthesis, disruption of cell signaling, or modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Such as albendazole and mebendazole, known for their antiparasitic activity.

    Thiophene derivatives: Such as rufinamide, used as an anticonvulsant.

Uniqueness

5-FLUORO-N~2~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C15H14FN3OS

Molecular Weight

303.4 g/mol

IUPAC Name

5-fluoro-N-(1-propylbenzimidazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C15H14FN3OS/c1-2-9-19-11-6-4-3-5-10(11)17-15(19)18-14(20)12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18,20)

InChI Key

WZXBLTJBUDKGGK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(S3)F

Origin of Product

United States

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